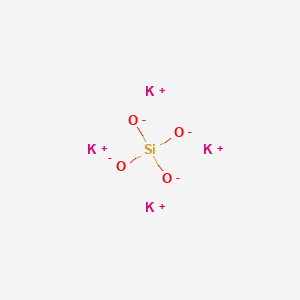

Potassium orthosilicate

Descripción general

Descripción

Synthesis Analysis

The synthesis of potassium orthosilicate and related compounds involves high-pressure methods and structure determination techniques. For instance, a study on potassium orthoselenate(VI), K6(SeO4)(SeO5), employed synchrotron powder diffraction data for structure determination, indicating a methodological approach that can be relevant for synthesizing potassium orthosilicate (Orosel, Dinnebier, & Jansen, 2006; Orosel, Dinnebier, & Jansen, 2007).

Molecular Structure Analysis

Molecular structure analysis of compounds related to potassium orthosilicate reveals complex anion configurations, such as tetrahedral and trigonal-bipyramidal arrangements. This suggests a nuanced and intricate molecular structure that could be expected in potassium orthosilicate studies as well (Orosel, Dinnebier, & Jansen, 2006).

Chemical Reactions and Properties

The reactivity of potassium orthosilicate involves its interaction with various chemicals, demonstrating a range of chemical behaviors. For example, reactions between lead orthosilicate and potassium carbonate have been studied, showing nuclei growth control and a model for reaction kinetics (Ott, 1972).

Physical Properties Analysis

The physical properties of potassium orthosilicate-related compounds involve crystal growth under specific conditions, such as the growth of potassium dihydrogen orthophosphate in silica gels, which provides insights into crystal size, quality, and nucleation effects (Joshi & Antony, 1978).

Chemical Properties Analysis

The chemical properties of potassium orthosilicate and its analogs can be understood through studies on titaniosilicates and other silicate materials. These studies highlight the ion-exchange properties and structural characteristics essential for understanding potassium orthosilicate's chemical behavior (Behrens, Poojary, & Clearfield, 1996).

Aplicaciones Científicas De Investigación

CO2 Sorption on Li4SiO4-Based Sorbents : Research on lithium orthosilicate (Li4SiO4) doped with potassium carbonate (K2CO3) shows promising results for CO2 capture from flue gas at high temperatures. The study suggests that doping Li4SiO4 with K2CO3 enhances its CO2 sorption capacity significantly, maintaining this capacity even after multiple adsorption/desorption cycles (Seggiani et al., 2011).

Kinetics of Reaction Between Lead Orthosilicate and Potassium Carbonate : An investigation into the reaction between lead orthosilicate and potassium carbonate revealed a nuclei growth model with a decreasing nucleation rate. This study provides insights into the solid-state reactions involving potassium compounds (Ott, 1972).

Potassium in Agriculture : Research emphasizes the need for understanding the role of potassium in plant physiology, particularly in stress situations like diseases, pests, and drought. The study underscores the need for more research on potassium at the molecular level for agricultural benefits (Römheld & Kirkby, 2010).

Potassium Solubilizing Bacteria : Studies on potassium solubilizing bacteria (KSB) highlight their potential in converting insoluble potassium in soils into forms available for plant uptake. This finding is particularly important for environmentally sustainable agriculture (Etesami et al., 2017).

Silica–KF Composite for Fluorination : A novel silica–KF reagent has been developed for the fluorination of activated aromatic compounds, showing potential in synthetic chemistry applications (Patel et al., 2018).

Alternative Potassium Sources in Agriculture : Research on nepheline syenite and phonolite rocks as alternative potassium sources for maize production indicates their efficiency and potential as sustainable agricultural inputs (Nogueira et al., 2021).

Carbon Dioxide Absorption Behavior : The study on lithium orthosilicate/potassium carbonate for CO2 absorption demonstrates its potential in large-scale emission control, showing two different CO2 absorption processes at various temperatures (Kanki et al., 2016).

Safety And Hazards

Propiedades

IUPAC Name |

tetrapotassium;silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4K.O4Si/c;;;;1-5(2,3)4/q4*+1;-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQWHDODQVOVKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si]([O-])([O-])[O-].[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K4O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium orthosilicate | |

CAS RN |

1312-76-1, 14293-88-0 | |

| Record name | Potassium polysilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001312761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium orthosilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014293880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium orthosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM ORTHOSILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55R0S6LC84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

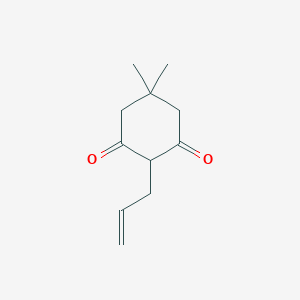

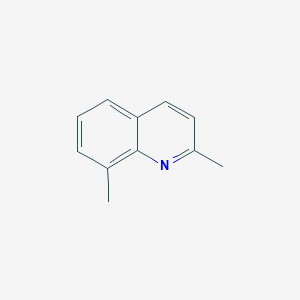

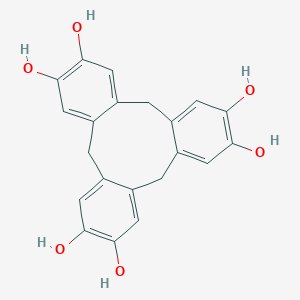

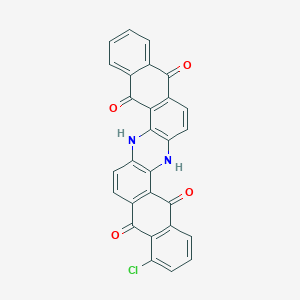

Synthesis routes and methods

Procedure details

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.